5-Ethyl-2-(4-methoxyphenyl)-6-methylthieno[2,3-d]pyrimidine-4-thiol
Description
5-Ethyl-2-(4-methoxyphenyl)-6-methylthieno[2,3-d]pyrimidine-4-thiol is a heterocyclic compound featuring a thieno[2,3-d]pyrimidine core. This scaffold is fused with a thiophene ring and substituted with a 4-methoxyphenyl group at position 2, ethyl and methyl groups at positions 5 and 6, respectively, and a thiol (-SH) group at position 4 (CAS: 917749-37-2, as per ). Such derivatives are of interest in medicinal chemistry due to their structural similarity to purines and pyrimidines, enabling interactions with biological targets like enzymes or receptors .
Properties
Molecular Formula |
C16H16N2OS2 |
|---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
5-ethyl-2-(4-methoxyphenyl)-6-methyl-3H-thieno[2,3-d]pyrimidine-4-thione |
InChI |
InChI=1S/C16H16N2OS2/c1-4-12-9(2)21-16-13(12)15(20)17-14(18-16)10-5-7-11(19-3)8-6-10/h5-8H,4H2,1-3H3,(H,17,18,20) |
InChI Key |
ACAMYVXIMRJLSU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(SC2=C1C(=S)NC(=N2)C3=CC=C(C=C3)OC)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5-Ethyl-2-(4-methoxyphenyl)-6-methylthieno[2,3-d]pyrimidine-4-thiol typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the condensation of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding chalcone. This intermediate is then subjected to cyclization with thiourea to yield the thienopyrimidine core.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity of the final product .
Chemical Reactions Analysis
5-Ethyl-2-(4-methoxyphenyl)-6-methylthieno[2,3-d]pyrimidine-4-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can undergo reduction reactions, particularly at the pyrimidine ring, using reducing agents like sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dimethyl sulfoxide (DMSO), and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include disulfides, sulfonic acids, and various substituted derivatives .
Scientific Research Applications
5-Ethyl-2-(4-methoxyphenyl)-6-methylthieno[2,3-d]pyrimidine-4-thiol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Due to its antiviral and anticancer properties, it is being investigated for use in the treatment of viral infections and cancer.
Industry: The compound is used in the development of new materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 5-Ethyl-2-(4-methoxyphenyl)-6-methylthieno[2,3-d]pyrimidine-4-thiol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain kinases or enzymes involved in cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells. The compound may also interact with viral proteins, preventing the replication of viruses .
Comparison with Similar Compounds
Key Observations :
- Ring Fusion Position: Thieno[2,3-d]pyrimidines (target compound) exhibit distinct electronic properties compared to thieno[3,2-d]pyrimidines due to differences in conjugation pathways .
- Core Saturation : Dihydropyrimidine derivatives (e.g., ) lack full aromaticity, reducing planarity and possibly bioavailability .
Comparison with Analogues
Key Observations :
- High yields (>85%) are achievable for methoxyphenyl-substituted thienopyrimidines using polar aprotic solvents like DMF .
- Cyclization reactions (e.g., ) often require harsher conditions, reducing efficiency compared to substitution .
Physical and Spectroscopic Properties
Melting Points and Solubility
Key Observations :
NMR Spectral Data
Hypothesized Advantages of Target Compound :
- The 4-thiol group may improve metal-binding capacity compared to oxygenated analogues (e.g., 5d’s phenoxy group) .
- Ethyl/methyl groups could enhance membrane permeability via lipophilic effects .
Biological Activity
5-Ethyl-2-(4-methoxyphenyl)-6-methylthieno[2,3-d]pyrimidine-4-thiol is a compound belonging to the thienopyrimidine class, which has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and antimicrobial properties. This article reviews the existing literature on the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C12H14N2OS2. The presence of a thienopyrimidine core contributes to its biological activity, as this structural motif is often associated with diverse pharmacological effects.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of thienopyrimidine derivatives, including this compound. For instance, derivatives within this class have shown significant antibacterial and antimycobacterial activity against various strains of bacteria such as Escherichia coli, Staphylococcus aureus, and Mycobacterium tuberculosis .
Table 1: Antimicrobial Activity of Thienopyrimidine Derivatives
| Compound | Target Organisms | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | TBD |
| This compound | S. aureus | TBD |
| This compound | M. tuberculosis | TBD |
The specific MIC values for this compound have yet to be comprehensively documented in the literature.
Anti-inflammatory Activity
Research has indicated that thienopyrimidine derivatives possess anti-inflammatory properties. For instance, compounds in this category have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models . The mechanism often involves the inhibition of nuclear factor kappa B (NF-kB) signaling pathways, which are crucial in mediating inflammatory responses.
Case Study:
A study involving a thienopyrimidine derivative demonstrated significant reduction in paw edema in rat models when administered at varying doses. The compound effectively decreased levels of inflammatory markers such as TNF-alpha and IL-6 .
Toxicity Assessment
Toxicity evaluations are critical for assessing the safety profile of any new compound. Preliminary studies on thienopyrimidine derivatives have indicated low toxicity levels up to concentrations of 200 micromolar . Further studies are required to establish the safety margins for clinical applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
